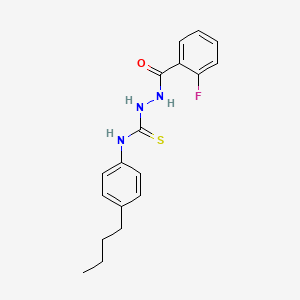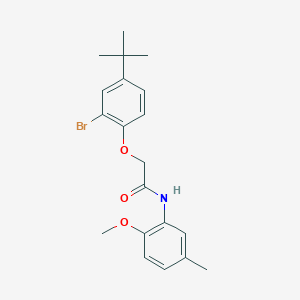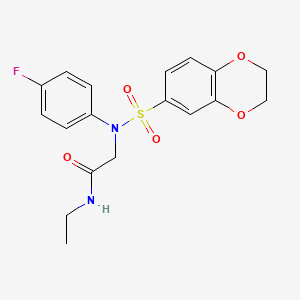
7-chloro-8-methyl-2-phenyl-N-(2-thienylmethyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
7-chloro-8-methyl-2-phenyl-N-(2-thienylmethyl)-4-quinolinecarboxamide is a synthetic compound that belongs to the class of quinoline carboxamides. It has been extensively studied for its potential use in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 7-chloro-8-methyl-2-phenyl-N-(2-thienylmethyl)-4-quinolinecarboxamide involves the inhibition of DNA synthesis and cell division. It has been shown to bind to the DNA of cancer cells and induce apoptosis, or programmed cell death. In addition, it has been found to inhibit the growth of malaria and tuberculosis by interfering with their metabolic pathways.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity and high selectivity towards cancer cells. It has been shown to induce apoptosis in cancer cells without affecting normal cells. In addition, it has been found to have antimalarial and antitubercular activity with minimal side effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 7-chloro-8-methyl-2-phenyl-N-(2-thienylmethyl)-4-quinolinecarboxamide in lab experiments is its potency and selectivity towards cancer cells, malaria, and tuberculosis. It has been shown to be effective against multidrug-resistant strains of malaria and tuberculosis. However, one of the limitations is the lack of clinical studies and data on its efficacy and safety in humans.
Zukünftige Richtungen
There are several future directions for the research and development of 7-chloro-8-methyl-2-phenyl-N-(2-thienylmethyl)-4-quinolinecarboxamide. One direction is to conduct more preclinical studies to gather data on its efficacy and safety in humans. Another direction is to explore its potential use in combination with other drugs to enhance its antitumor, antimalarial, and antitubercular activity. Additionally, further research could be done to investigate its mechanism of action and identify potential biomarkers for patient selection and monitoring.
Wissenschaftliche Forschungsanwendungen
7-chloro-8-methyl-2-phenyl-N-(2-thienylmethyl)-4-quinolinecarboxamide has been studied for its potential use in the treatment of various diseases, including cancer, malaria, and tuberculosis. It has been shown to have potent antitumor activity in vitro and in vivo, and has been found to be effective against multidrug-resistant strains of malaria and tuberculosis.
Eigenschaften
IUPAC Name |
7-chloro-8-methyl-2-phenyl-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2OS/c1-14-19(23)10-9-17-18(22(26)24-13-16-8-5-11-27-16)12-20(25-21(14)17)15-6-3-2-4-7-15/h2-12H,13H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHHSARKLLQPIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)NCC3=CC=CS3)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(2-methoxyphenyl)-N-{2-[(4-methylphenyl)thio]ethyl}acrylamide](/img/structure/B4740059.png)
![2-{[2-(5-methyl-2-nitrophenoxy)ethyl]thio}pyrimidine](/img/structure/B4740070.png)
![N-(3-{[(4-methylphenyl)sulfonyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B4740077.png)

![methyl [3-(4-chlorophenyl)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4740091.png)
![3-(2-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4740103.png)
![N-(2-methoxyethyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4740104.png)

![N~2~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methyl-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate](/img/structure/B4740111.png)

![3-{[(3,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(3-pyridinylmethyl)benzamide](/img/structure/B4740123.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B4740148.png)